molecular formula C6H4ClF3N2 B15056302 2-Chloro-3-(trifluoromethyl)pyridin-4-amine

2-Chloro-3-(trifluoromethyl)pyridin-4-amine

Cat. No.: B15056302
M. Wt: 196.56 g/mol
InChI Key: UXIPKMSTTFTWPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(trifluoromethyl)pyridin-4-amine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various scientific and industrial applications. The presence of both chloro and trifluoromethyl groups on the pyridine ring enhances the compound’s reactivity and stability, making it a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(trifluoromethyl)pyridin-4-amine typically involves the introduction of chloro and trifluoromethyl groups onto a pyridine ring. One common method is the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with an amine source under specific conditions. For example, the reaction can be carried out using a palladium-catalyzed amination process, which involves the use of a palladium catalyst, a base, and an appropriate solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(trifluoromethyl)pyridin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(trifluoromethyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(trifluoromethyl)pyridin-4-amine is unique due to the combination of its chloro and trifluoromethyl groups, which confer distinct reactivity and stability properties. This makes it particularly valuable as an intermediate in the synthesis of various complex molecules, offering advantages in terms of reaction efficiency and product yield.

Properties

Molecular Formula

C6H4ClF3N2

Molecular Weight

196.56 g/mol

IUPAC Name

2-chloro-3-(trifluoromethyl)pyridin-4-amine

InChI

InChI=1S/C6H4ClF3N2/c7-5-4(6(8,9)10)3(11)1-2-12-5/h1-2H,(H2,11,12)

InChI Key

UXIPKMSTTFTWPF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.